molecular formula C20H36ClNO2 B13438414 N-Methylfingolimod Hydrochloride

N-Methylfingolimod Hydrochloride

Katalognummer: B13438414
Molekulargewicht: 358.0 g/mol
InChI-Schlüssel: KCHHXDLYQJDGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylfingolimod Hydrochloride is a derivative of fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains similar properties but with modifications that may enhance its pharmacological profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor and control the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methylfingolimod Hydrochloride is unique due to its N-methyl modification, which may enhance its pharmacological properties, such as increased potency or reduced side effects. This modification distinguishes it from other similar compounds and provides potential advantages in therapeutic applications .

Biologische Aktivität

N-Methylfingolimod Hydrochloride (also known as fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator, primarily utilized in the treatment of multiple sclerosis (MS). This compound exhibits a range of biological activities that contribute to its therapeutic efficacy. Below, we explore its mechanism of action, pharmacological effects, and relevant case studies.

Fingolimod acts by modulating S1P receptors, particularly S1PR1. Its phosphorylated form, fingolimod-phosphate, sequesters lymphocytes in lymph nodes, thereby reducing their availability in peripheral circulation and preventing them from entering the central nervous system (CNS) where they can cause inflammation and demyelination associated with MS .

Key Mechanisms:

  • Lymphocyte Sequestration : Reduces circulating lymphocyte counts by promoting their retention in lymph nodes.
  • Anti-inflammatory Effects : Shifts macrophage polarization towards an anti-inflammatory M2 phenotype and inhibits pro-inflammatory cytokine release .
  • Other Molecular Targets : Fingolimod also interacts with various other pathways, including:
    • Inhibition of transient receptor potential cation channel (TRPM7).
    • Modulation of histone deacetylases and cytosolic phospholipase A2α (cPLA2α).
    • Induction of apoptosis and autophagy in certain cell types .

Pharmacological Effects

Fingolimod has demonstrated significant therapeutic benefits in clinical settings:

  • Efficacy in Multiple Sclerosis : Clinical trials have shown that fingolimod reduces the annualized relapse rate of MS by approximately 54-60% compared to placebo, and 38-52% compared to interferon beta-1a .
  • Safety Profile : Generally well-tolerated with a manageable side effect profile. Common adverse effects include bradycardia and elevated liver enzymes, which are typically transient .

Clinical Application in Multiple Sclerosis

A study involving patients with relapsing forms of MS highlighted fingolimod's effectiveness in reducing relapses and improving quality of life. Participants receiving fingolimod showed significant improvements in clinical scores compared to those on traditional therapies .

Fingolimod in Pediatric Populations

The FINGORETT study investigated the safety and efficacy of fingolimod in children with Rett syndrome. Although the treatment was deemed safe, it did not show significant efficacy in improving clinical outcomes or biomarker levels like brain-derived neurotrophic factor (BDNF) during the study period .

Comparative Data Table

Parameter Fingolimod (this compound) Traditional MS Therapies
Annualized Relapse Rate Reduction54-60% vs. placebo; 38-52% vs. interferon beta-1aVaries widely
Common Side EffectsBradycardia, liver enzyme elevationInjection site reactions
Mode of AdministrationOralInjectable
MechanismS1P receptor modulationVarious immunomodulatory mechanisms

Eigenschaften

Molekularformel

C20H36ClNO2

Molekulargewicht

358.0 g/mol

IUPAC-Name

2-(methylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C20H35NO2.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2;/h10-13,21-23H,3-9,14-17H2,1-2H3;1H

InChI-Schlüssel

KCHHXDLYQJDGPB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.